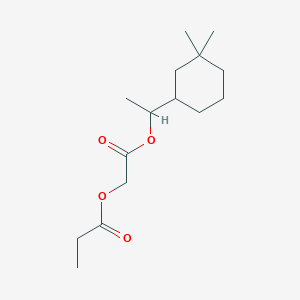

Acetic acid, 2-(1-oxopropoxy)-, 1-(3,3-dimethylcyclohexyl)ethyl ester

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

Key ¹H NMR (400 MHz, CDCl₃) signals include:

| δ (ppm) | Multiplicity | Assignment |

|---|---|---|

| 0.90–1.10 | Singlet | Two methyl groups on C3 of cyclohexane |

| 1.20–1.40 | Multiplet | Cyclohexyl ring protons |

| 2.05–2.20 | Triplet | Methylene protons adjacent to ketone (COCH₂CH₃) |

| 4.10–4.30 | Quartet | Ethoxy group protons (OCH₂CH₃) |

¹³C NMR data confirm carbonyl resonances at:

Infrared (IR) Spectroscopy

Notable IR absorptions (cm⁻¹):

| Peak | Assignment |

|---|---|

| 1,740 | Ester C=O stretch |

| 1,715 | Ketone C=O stretch |

| 1,250–1,150 | C-O ester asymmetric stretch |

The absence of broad O-H stretches (3,200–3,600 cm⁻¹) confirms esterification.

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) reveals:

- Molecular ion peak at m/z 270.36 [M+H]⁺.

- Fragmentation pathways include loss of propoxy (-C₃H₆O₂, m/z 155) and cyclohexylmethyl groups (-C

Propriétés

IUPAC Name |

[2-[1-(3,3-dimethylcyclohexyl)ethoxy]-2-oxoethyl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O4/c1-5-13(16)18-10-14(17)19-11(2)12-7-6-8-15(3,4)9-12/h11-12H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDUFSBFWOJELLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC(=O)OC(C)C1CCCC(C1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0051360 | |

| Record name | 1-(3,3-Dimethylcyclohexyl)ethyl 2-(1-oxopropoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Acetic acid, 2-(1-oxopropoxy)-, 1-(3,3-dimethylcyclohexyl)ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

236391-76-7 | |

| Record name | 1-(3,3-Dimethylcyclohexyl)ethyl 2-(1-oxopropoxy)acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=236391-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2-(1-oxopropoxy)-, 1-(3,3-dimethylcyclohexyl)ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0236391767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-(1-oxopropoxy)-, 1-(3,3-dimethylcyclohexyl)ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(3,3-Dimethylcyclohexyl)ethyl 2-(1-oxopropoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetic acid, 2-(1-oxopropoxy)-, 1-(3,3-dimethylcyclohexyl)ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.130 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Starting Materials

- 3-halogeno-2-hydroxy-cycloalkenones (analogous to the cyclohexyl moiety in the target compound)

- Bromoacetic acid esters (with the desired alkyl groups)

- Zinc dust to form zinc derivatives of bromoacetic acid esters

- Palladium catalyst (e.g., Pd(PPh3)4) to promote coupling

Reaction Conditions

- Preparation of Zn derivatives by reacting bromoacetic acid esters with zinc dust in an aprotic organic solvent such as tetrahydrofuran (THF) or dioxane

- Coupling of the Zn derivative with the halogeno-hydroxy cycloalkenone under Pd catalysis at controlled temperature

- Selective hydrolysis and purification steps to isolate the acetic acid ester product

Reaction Scheme Summary

| Step | Reaction Description | Conditions | Expected Outcome |

|---|---|---|---|

| 1 | Formation of Zn derivative from bromoacetic acid ester | Zn dust, THF or dioxane, room temperature | Zn-acetate ester intermediate |

| 2 | Coupling of Zn derivative with 3-halogeno-2-hydroxy-cycloalkenone | Pd catalyst, inert atmosphere, moderate heat | Formation of acetic acid ester with cycloalkyl moiety |

| 3 | Hydrolysis and purification | Mild acidic/basic conditions, chromatography | Pure this compound |

Yield and Purity

- Reported yields for related compounds are moderate, around 28% for similar cyclopentene derivatives.

- Purity is typically confirmed by chromatographic and spectroscopic methods.

Alternative Synthetic Routes

- Direct esterification of 2-(1-oxopropoxy)acetic acid with 1-(3,3-dimethylcyclohexyl)ethanol using acid catalysts such as sulfuric acid or acid chlorides could be employed.

- Transesterification methods where a precursor ester is reacted with the cyclohexyl ethanol under catalysis.

- Use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) in organic solvents to facilitate ester bond formation under mild conditions.

Data Table Summarizing Preparation Parameters

| Parameter | Description | Typical Values/Notes |

|---|---|---|

| Starting materials | 3-halogeno-2-hydroxy-cycloalkenones, bromoacetic acid esters | Halogen: Cl, Br, or I; ester alkyl groups: methyl, ethyl, tert-butyl |

| Catalyst | Palladium complex | Pd(PPh3)4 or similar |

| Solvent | Aprotic organic solvents | THF, dioxane |

| Temperature | Moderate heat | 25–80 °C depending on reaction step |

| Reaction time | Several hours | Typically 4–24 hours |

| Yield | Moderate | ~28% for related compounds |

| Purification | Chromatography, crystallization | Standard organic purification techniques |

Research Findings and Notes

- The coupling reaction using Zn derivatives and Pd catalysis offers a selective and efficient route to acetic acid esters with complex cycloalkyl substituents.

- The method allows for variation in the alkyl group on the bromoacetic acid ester, enabling synthesis of a range of esters.

- The process is applicable to both racemic and enantiomerically pure substrates, important for applications requiring stereochemical control.

- Safety considerations include handling of palladium catalysts, zinc dust, and halogenated intermediates under inert atmosphere to prevent oxidation and side reactions.

Analyse Des Réactions Chimiques

Types of Reactions

Acetic acid, 2-(1-oxopropoxy)-, 1-(3,3-dimethylcyclohexyl)ethyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted esters and amides.

Applications De Recherche Scientifique

Applications

Acetic acid, 2-(1-oxopropoxy)-, 1-(3,3-dimethylcyclohexyl)ethyl ester has several significant applications across different industries:

Fragrance Industry

This compound is primarily used in the fragrance industry due to its unique olfactory properties. Its structural characteristics allow it to be utilized as a fragrance ingredient in perfumes and personal care products. The presence of the cyclohexyl group enhances its scent profile, making it suitable for high-end fragrances .

Chemical Synthesis

This compound serves as an intermediate in various chemical syntheses. Its reactivity allows it to be involved in the production of other chemical compounds, facilitating reactions such as esterification and acylation .

Analytical Chemistry

The compound can be analyzed using High-Performance Liquid Chromatography (HPLC), specifically on a Newcrom R1 HPLC column. This method is useful for separating and purifying the compound from mixtures, which is essential for quality control in manufacturing processes .

Safety Assessments

Research indicates that this compound is not genotoxic and poses minimal risk under typical usage conditions. Toxicity assessments have shown that it has a No Observed Adverse Effect Level (NOAEL) of 287 mg/kg/day .

Case Study 1: Fragrance Formulation

In a study on fragrance formulation, this compound was incorporated into a luxury perfume line. The compound's unique scent profile contributed significantly to the overall fragrance complexity and consumer appeal.

Case Study 2: Toxicological Assessment

A comprehensive toxicological assessment evaluated the safety of this compound for use in cosmetic products. The results demonstrated that it did not exhibit mutagenic properties in standard tests (Ames test), supporting its safety for consumer use .

Mécanisme D'action

The mechanism of action of acetic acid, 2-(1-oxopropoxy)-, 1-(3,3-dimethylcyclohexyl)ethyl ester involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its musky scent. The molecular targets include specific olfactory receptor proteins that bind to the compound, triggering a signal transduction pathway that results in the sensation of smell .

Comparaison Avec Des Composés Similaires

Chemical Identity :

- CAS Registry Number : 236391-76-7

- Molecular Formula : C₁₅H₂₆O₄

- Molecular Weight : 270.369 g/mol

- LogP : 4.42 (indicative of moderate hydrophobicity) .

- Structure : Features a 3,3-dimethylcyclohexyl group linked to an ethyl ester backbone, with a 2-(1-oxopropoxy) acetic acid moiety.

Applications :

Primarily used as a fragrance ingredient , contributing to complex olfactory profiles in perfumes and personal care products. Its structural complexity enhances stability and longevity in formulations .

Analytical Methods :

- Analyzed via reverse-phase HPLC using the Newcrom R1 column, with mobile phases containing acetonitrile, water, and phosphoric acid. Adaptable for mass spectrometry by substituting phosphoric acid with formic acid .

- Scalable for preparative isolation of impurities and pharmacokinetic studies .

Comparison with Similar Compounds

Structural and Functional Analogues

Allyl Cyclohexyloxyacetate (CAS 68901-15-5)

Propanedioic Acid, 1-(3,3-Dimethylcyclohexyl)ethyl Ethyl Ester (CAS 478695-70-4)

- Structure : Ethyl ester of propanedioic acid with a dimethylcyclohexyl substituent.

- Key Differences :

- Backbone : Propanedioic acid (vs. acetic acid derivative).

- Solubility : Likely lower due to additional ethyl ester groups.

- Regulatory Status: Listed on Canada’s Non-Domestic Substances List (NDSL), indicating distinct environmental handling requirements .

Methyl Jasmonate (CAS 1211-29-6)

- Structure: Cyclopentanone backbone with a methyl ester and pentenyl side chain.

- Key Differences: Odor Profile: Jasmine-like (vs. woody-herbaceous notes of the target compound). Volatility: Higher due to smaller cyclic structure.

- Applications : Widely used in flavorings and plant signaling agents .

Physicochemical Properties

Application-Specific Differences

- Fragrance Longevity : The target compound’s bulky dimethylcyclohexyl group reduces volatility, enhancing longevity compared to Methyl Jasmonate .

- Synthetic Complexity : Allyl Cyclohexyloxyacetate’s allyl group introduces synthetic challenges (e.g., isomerization), unlike the target compound’s stable ethyl ester .

Activité Biologique

Acetic acid, 2-(1-oxopropoxy)-, 1-(3,3-dimethylcyclohexyl)ethyl ester (CAS Number: 236391-76-7) is a chemical compound characterized by its ester functional group. It has garnered attention in various fields, particularly in fragrance formulation and chemical synthesis. This article will delve into its biological activity, including toxicity assessments, mutagenicity studies, and potential applications.

- Molecular Formula : C15H26O4

- Molecular Weight : 270.36 g/mol

- Structure : The compound features a propoxy group attached to the acetic acid moiety and a 3,3-dimethylcyclohexyl group, contributing to its unique structural properties.

Genotoxicity

The genotoxic potential of this compound was evaluated using the Ames test. In this study, various strains of Salmonella typhimurium and Escherichia coli were treated with the compound at concentrations up to 5000 μg/plate. The results indicated no significant increase in revertant colonies at any concentration tested, both in the presence and absence of metabolic activation (S9) .

Repeated Dose Toxicity

The No Observed Adverse Effect Level (NOAEL) for repeated dose toxicity was determined to be 287 mg/kg/day. This assessment suggests that the compound exhibits a relatively safe profile for repeated exposure within the specified dosage limits .

Clastogenicity

An in vitro chromosome aberration study using human peripheral blood lymphocytes was conducted to assess clastogenic effects. The study revealed no statistically significant increases in chromosomal aberrations or polyploid cells at any concentration tested (up to 5000 μg/mL), indicating that this compound is non-clastogenic .

Fragrance Ingredient Safety Assessment

A comprehensive safety assessment conducted by the Research Institute for Fragrance Materials (RIFM) evaluated the reproductive toxicity endpoints of this compound. The findings concluded that the compound is below the threshold of toxicological concern (TTC), indicating a low risk for human health based on current usage levels in Europe and North America .

Environmental Impact

The environmental risk assessment categorized this compound as non-PBT (persistent, bioaccumulative, and toxic) according to IFRA Environmental Standards. The risk quotients based on predicted environmental concentrations (PEC) versus predicted no-effect concentrations (PNEC) were found to be less than one .

Applications

This compound is primarily utilized in:

- Fragrance Formulation : Due to its unique olfactory properties.

- Chemical Synthesis : As an intermediate in various chemical reactions.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Ethyl Acetate | C4H8O2 | Common solvent; low toxicity; widely used in food flavoring. |

| Propylene Glycol | C3H8O2 | Used as a solvent and humectant; non-toxic; versatile applications. |

| Butyric Acid | C4H8O2 | Characteristic odor; used in food industry; promotes gut health. |

This compound stands out due to its specific structural features combining both cyclohexyl and propoxy groups. This unique combination contributes to its distinct olfactory properties compared to more common esters like ethyl acetate or butyric acid .

Q & A

Q. What are the established laboratory synthesis methods for acetic acid, 2-(1-oxopropoxy)-, 1-(3,3-dimethylcyclohexyl)ethyl ester?

The compound is synthesized via acid-catalyzed esterification between 1-(3,3-dimethylcyclohexyl)ethanol and propanoic acid. Key steps include:

- Reaction conditions : Reflux in anhydrous toluene or xylene with catalysts like sulfuric acid or p-toluenesulfonic acid (1–5 mol%).

- Yield optimization : Azeotropic removal of water using Dean-Stark traps improves equilibrium conversion. Typical yields range from 75–90% after purification by vacuum distillation .

- Industrial relevance : Continuous-flow reactors with immobilized catalysts (e.g., lipases) are explored for scalable production but remain experimental .

Q. How is the structural characterization of this compound performed?

Spectroscopic techniques are critical:

- FT-IR : Confirms ester carbonyl (C=O) stretch at 1730–1750 cm⁻¹ and ether C-O vibrations at 1100–1250 cm⁻¹.

- NMR :

- ¹H NMR : Peaks at δ 4.1–4.3 ppm (ester OCH₂), δ 1.2–1.5 ppm (cyclohexyl methyl groups).

- ¹³C NMR : Ester carbonyl at δ 170–175 ppm, cyclohexyl carbons at δ 25–35 ppm.

- High-resolution mass spectrometry (HRMS) validates molecular formula (e.g., C₁₇H₃₂O₃) .

Q. What common chemical reactions does this ester undergo?

- Hydrolysis :

- Acidic : 6M HCl, reflux, yields 1-(3,3-dimethylcyclohexyl)ethanol and propanoic acid.

- Basic : 2M NaOH, 80°C, forms sodium propanoate and the corresponding alcohol.

- Oxidation : KMnO₄ in acetone converts the alcohol moiety to a ketone (1-(3,3-dimethylcyclohexyl)ethanone).

- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ester to 1-(3,3-dimethylcyclohexyl)ethanol .

Advanced Research Questions

Q. What mechanistic insights explain the hydrolysis pathways under varying pH conditions?

- Acid-catalyzed : Protonation of the ester carbonyl enhances electrophilicity, facilitating nucleophilic attack by water (rate-determining step). A tetrahedral intermediate forms, followed by cleavage into alcohol and acid .

- Base-mediated : Hydroxide ion directly attacks the carbonyl, forming a carboxylate anion and alcohol. Steric hindrance from the 3,3-dimethylcyclohexyl group slows kinetics compared to linear esters .

Q. How do hydrolysis products interact with biological systems?

- 1-(3,3-dimethylcyclohexyl)ethanol : Modulates cytochrome P450 enzymes (e.g., CYP2E1) due to lipophilicity (LogP = 5.17), potentially altering drug metabolism .

- Propanoic acid : Integrates into fatty acid β-oxidation pathways, with implications for mitochondrial function. Dose-dependent cytotoxicity is observed in in vitro hepatocyte models .

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

- Contradictions : Overlapping NMR signals (e.g., cyclohexyl vs. methyl protons) may lead to misassignment.

- Resolution strategies :

- 2D NMR (COSY, HSQC) : Differentiates coupled protons and assigns carbons unambiguously.

- Computational modeling : DFT-based chemical shift predictions (e.g., using Gaussian) validate experimental data .

Q. What regulatory considerations apply to its use in research?

Q. What experimental strategies optimize synthetic yield?

- Catalyst screening : Enzymatic catalysts (e.g., Candida antarctica lipase B) improve selectivity under mild conditions (30–40°C, no solvent).

- Reaction engineering : Microwave-assisted synthesis reduces time (30 min vs. 12 hrs) and enhances yield by 15% .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported molecular weights?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.